REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]2[C:8]3[C:13](S(=O)(=O)[C:5]2=[CH:4][C:3]=1[NH2:19])=[CH:12][C:11]([NH2:17])=[C:10]([CH3:18])[CH:9]=3.C(C1C=C(CC)C(N)=C(CC)C=1)C1C=C(CC)C(N)=C(CC)C=1>>[CH3:18][C:10]1[CH:9]=[C:8]([C:6]2[CH:5]=[CH:4][C:3]([NH2:19])=[C:2]([CH3:1])[CH:7]=2)[CH:13]=[CH:12][C:11]=1[NH2:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C2C(=C1)C3=CC(=C(C=C3S2(=O)=O)N)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(=C(N)C(=C1)CC)CC)C1=CC(=C(N)C(=C1)CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |